
Copper--zirconium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-zirconium (5/1) is an alloy composed of copper and zirconium in a 5:1 atomic ratio. This compound is known for its unique properties, including high electrical conductivity, excellent mechanical strength, and resistance to corrosion. These characteristics make it a valuable material in various industrial applications, particularly in the fields of electronics and metallurgy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-zirconium (5/1) can be synthesized through several methods, including the sol-gel technique, thermal decomposition, and chemical vapor deposition. The sol-gel method involves the hydrolysis and polycondensation of metal alkoxides, resulting in the formation of a gel that is subsequently dried and calcined to obtain the desired compound . Thermal decomposition involves heating metal precursors to high temperatures to induce decomposition and form the alloy . Chemical vapor deposition involves the reaction of metal halides with a reducing agent at high temperatures to deposit the alloy on a substrate .
Industrial Production Methods
In industrial settings, copper-zirconium (5/1) is typically produced through melting and casting processes. The metals are melted together in a furnace and then cast into molds to form ingots or other desired shapes. This method allows for the production of large quantities of the alloy with consistent properties .
Chemical Reactions Analysis
Types of Reactions
Copper-zirconium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the conditions under which they occur .
Common Reagents and Conditions
Oxidation: Copper-zirconium (5/1) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Copper-zirconium (5/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Mechanism of Action
The mechanism by which copper-zirconium (5/1) exerts its effects is primarily related to its unique combination of copper and zirconium atoms. The alloy’s high electrical conductivity is due to the presence of copper, while zirconium contributes to its mechanical strength and corrosion resistance . The interaction between copper and zirconium atoms at the molecular level enhances the overall properties of the alloy, making it suitable for various applications .
Comparison with Similar Compounds
Copper-zirconium (5/1) can be compared with other similar compounds, such as copper-beryllium and copper-chromium alloys. While copper-beryllium alloys offer high strength and conductivity, they pose health risks due to the toxicity of beryllium . Copper-chromium alloys, on the other hand, provide good mechanical properties but may not match the corrosion resistance of copper-zirconium (5/1) . The unique combination of properties in copper-zirconium (5/1) makes it a preferred choice for applications requiring both high strength and corrosion resistance .
List of Similar Compounds
- Copper-beryllium
- Copper-chromium
- Copper-nickel
- Copper-titanium
Properties
CAS No. |
12159-09-0 |
|---|---|
Molecular Formula |
Cu5Zr |
Molecular Weight |
408.95 g/mol |
IUPAC Name |
copper;zirconium |
InChI |
InChI=1S/5Cu.Zr |
InChI Key |
MVSNTCCSQIQPKJ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


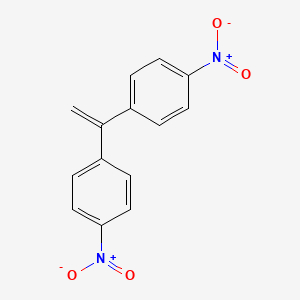
![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
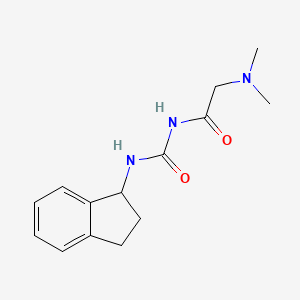
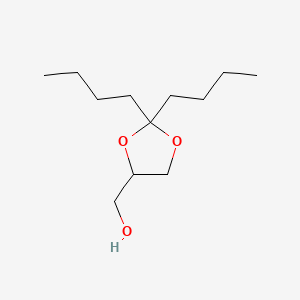
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
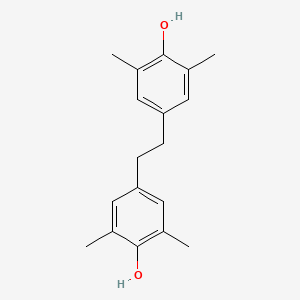

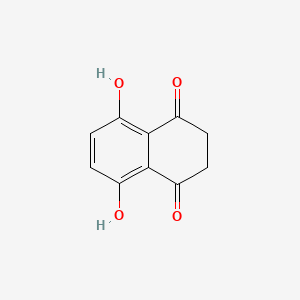
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
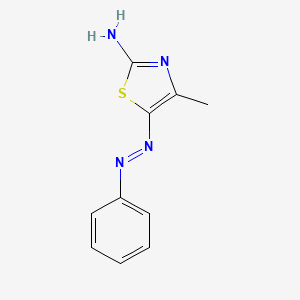
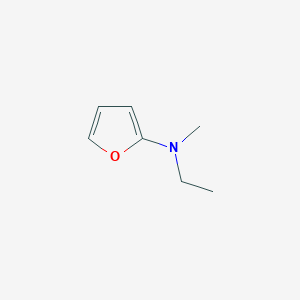
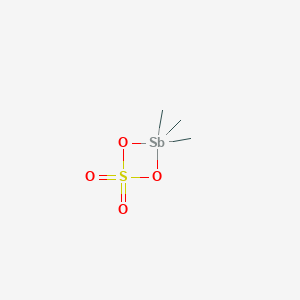
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

